2-chloro-N-(2,3-dimethylcyclohexyl)-4-(trifluoromethyl)pyridine-3-carboxamide
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Overview
Description
2-chloro-N-(2,3-dimethylcyclohexyl)-4-(trifluoromethyl)pyridine-3-carboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a pyridine ring substituted with chlorine, a trifluoromethyl group, and a carboxamide group attached to a dimethylcyclohexyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2,3-dimethylcyclohexyl)-4-(trifluoromethyl)pyridine-3-carboxamide typically involves multiple steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate precursors.
Introduction of Substituents: The chlorine, trifluoromethyl, and carboxamide groups are introduced through a series of substitution reactions. For instance, the trifluoromethyl group can be added using a reagent like trifluoromethyl iodide under specific conditions.
Cyclohexyl Moiety Attachment: The dimethylcyclohexyl group is attached via a nucleophilic substitution reaction, often using a suitable cyclohexylamine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process would also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2,3-dimethylcyclohexyl)-4-(trifluoromethyl)pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the carboxamide group to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
2-chloro-N-(2,3-dimethylcyclohexyl)-4-(trifluoromethyl)pyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the development of agrochemicals, such as herbicides or insecticides.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2,3-dimethylcyclohexyl)-4-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(2,3-dimethylcyclohexyl)pyridine-3-carboxamide: Similar in structure but lacks the trifluoromethyl group.
4-(trifluoromethyl)pyridine-3-carboxamide: Similar but lacks the dimethylcyclohexyl group and chlorine atom.
Uniqueness
The presence of the trifluoromethyl group, chlorine atom, and dimethylcyclohexyl moiety makes 2-chloro-N-(2,3-dimethylcyclohexyl)-4-(trifluoromethyl)pyridine-3-carboxamide unique
Properties
IUPAC Name |
2-chloro-N-(2,3-dimethylcyclohexyl)-4-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClF3N2O/c1-8-4-3-5-11(9(8)2)21-14(22)12-10(15(17,18)19)6-7-20-13(12)16/h6-9,11H,3-5H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPKIMIYFOLDNPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=C(C=CN=C2Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.76 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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